Conformational Restriction by 3-Methyl-1,1-dioxidotetrahydrothiophene vs. Unsubstituted Cyclic Sulfone Analogs
The 3-methyl substituent on the tetrahydrothiophene-1,1-dioxide ring introduces a quaternary sp3 center directly adjacent to the urea NH. In the broader class of sEH inhibitors, such quaternary carbon branching has been shown to reduce the number of low-energy conformers accessible to the urea pharmacophore, thereby pre-organizing the inhibitor into its bioactive conformation [1]. While direct Ki data for this compound are not publicly available, the unsubstituted analog 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea lacks this methyl branch and is expected to exhibit greater conformational flexibility in the bound state, potentially reducing entropic binding efficiency [2].
| Evidence Dimension | Number of freely rotatable bonds adjacent to urea NH and conformational pre-organization |
|---|---|
| Target Compound Data | 1 quaternary carbon (C-3 methyl) adjacent to urea NH; 4 rotatable bonds total (calculated from SMILES COc1ccccc1NC(=O)NC1(C)CCS(=O)(=O)C1) |
| Comparator Or Baseline | 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea: 0 quaternary carbons adjacent to urea NH; 4 rotatable bonds |
| Quantified Difference | Target compound possesses one additional quaternary substitution relative to comparator, restricting bond rotation adjacent to the urea NH. |
| Conditions | In silico conformational analysis (chemical structure comparison). |
Why This Matters
Reduced conformational entropy upon binding can translate to improved target affinity and selectivity, making this compound a more rigid and potentially more potent tool for structure-activity relationship (SAR) studies.
- [1] Rose, T. E., et al. (2010). Conformationally restricted urea inhibitors of soluble epoxide hydrolase. US Patent 8,501,783 B2. View Source
- [2] Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147–3176. View Source
